

6-Hydroxynicotinaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Hydroxynicotinaldehyde**

Cat. No.: **B033801**

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An In-Depth Technical Guide to **6-Hydroxynicotinaldehyde**: Properties, Synthesis, and Applications

Introduction and Overview

6-Hydroxynicotinaldehyde, also systematically named 6-hydroxypyridine-3-carboxaldehyde, is a heterocyclic aldehyde that holds significant interest for researchers in medicinal chemistry and organic synthesis. As a derivative of nicotinic acid, a form of vitamin B3, its structure is foundational to various biologically important molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug development.

Nomenclature and Tautomerism

A critical chemical feature of **6-Hydroxynicotinaldehyde** is its existence in a tautomeric equilibrium with its pyridone form, 6-oxo-1,6-dihydropyridine-3-carboxaldehyde. This equilibrium is a key determinant of its reactivity and spectroscopic properties. While the name "**6-Hydroxynicotinaldehyde**" is commonly used, the pyridone tautomer is often the more stable and prevalent form under many conditions. For the purpose of this guide, "**6-Hydroxynicotinaldehyde**" will be used to refer to the compound, acknowledging its tautomeric nature.

Significance in Medicinal Chemistry and Organic Synthesis

The bifunctional nature of **6-Hydroxynicotinaldehyde**, possessing both a nucleophilic hydroxyl/amide group and an electrophilic aldehyde, makes it a versatile synthetic intermediate. It serves as a crucial building block for the synthesis of a variety of more complex molecules, including analogs of the coenzyme NAD⁺ and other compounds with potential therapeutic activity. Its pyridine core is a common scaffold in many pharmaceutical agents, and the aldehyde group provides a convenient handle for further chemical modifications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of **6-Hydroxynicotinaldehyde** is essential for its effective use in research and synthesis.

Core Physicochemical Data

The fundamental physicochemical properties of **6-Hydroxynicotinaldehyde** are summarized in the table below. These values are critical for experimental design, including reaction setup and purification.

Property	Value	Source
Molecular Formula	C ₆ H ₅ NO ₂	N/A
Molecular Weight	123.11 g/mol	N/A
Appearance	Off-white to yellow or brown powder/crystals	N/A
Melting Point	208-212 °C	
Solubility	Soluble in DMSO and methanol	N/A
CAS Number	19035-79-1	

Spectroscopic Profile

The spectroscopic data for **6-Hydroxynicotinaldehyde** reflects its tautomeric nature. The following are typical spectral characteristics.

In a typical ^1H NMR spectrum in DMSO-d₆, the following peaks are characteristic: a broad singlet for the N-H proton of the pyridone tautomer (around 12.5 ppm), a singlet for the aldehyde proton (around 9.5 ppm), and distinct signals for the three protons on the pyridine ring, typically in the range of 6.5-8.0 ppm.

The ^{13}C NMR spectrum will show signals for the six carbon atoms. The aldehyde carbon will appear significantly downfield (around 190 ppm), while the carbonyl carbon of the pyridone tautomer will be in the region of 160-170 ppm. The remaining four carbons of the pyridine ring will have signals in the aromatic region (110-150 ppm).

The IR spectrum provides key information about the functional groups. Characteristic peaks include a broad absorption for the N-H/O-H stretch (around 3000-3400 cm^{-1}), a strong absorption for the C=O stretch of the aldehyde (around 1680-1700 cm^{-1}), and another strong C=O stretch for the pyridone ring (around 1640-1660 cm^{-1}).

Mass spectrometry will show a molecular ion peak $[\text{M}]^+$ or protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of the compound (123.11 g/mol).

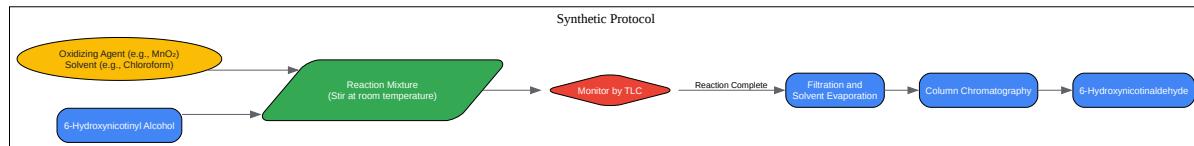
Synthesis and Handling

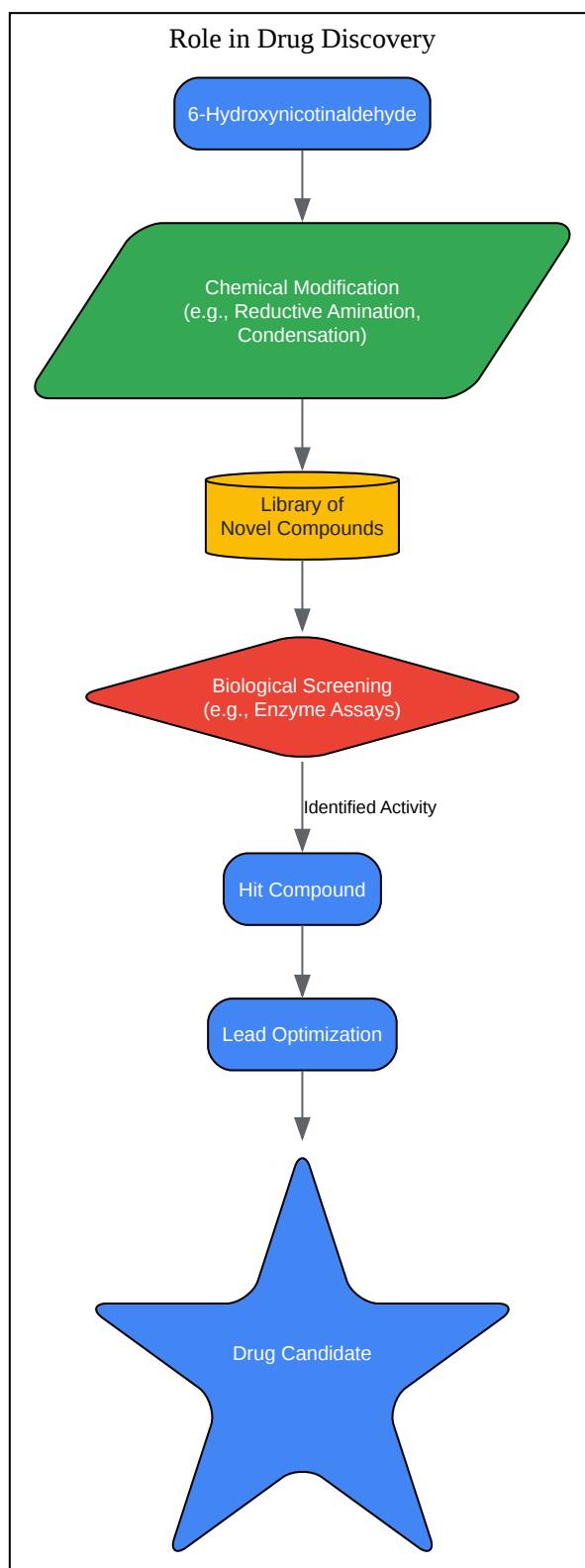
The synthesis and proper handling of **6-Hydroxynicotinaldehyde** are crucial for obtaining reliable experimental results and ensuring laboratory safety.

Common Synthetic Pathways

One common method for the synthesis of **6-Hydroxynicotinaldehyde** involves the selective oxidation of the corresponding alcohol, 6-hydroxynicotinyl alcohol (also known as 6-hydroxypyridine-3-methanol). This transformation can be achieved using various oxidizing agents.

A typical laboratory-scale synthesis involves the oxidation of 6-hydroxynicotinyl alcohol with an oxidizing agent such as manganese dioxide (MnO_2) in a suitable solvent. The progress of the reaction can be monitored by thin-layer chromatography (TLC).





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Caption: Role of **6-Hydroxynicotinaldehyde** in a drug discovery workflow.

Conclusion

6-Hydroxynicotinaldehyde is a versatile and valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its tautomeric nature and bifunctional reactivity provide a rich platform for the creation of novel molecules with significant biological potential. A clear understanding of its chemical properties, synthesis, and handling is paramount to unlocking its full potential in the laboratory and in the development of new therapeutic agents.

References

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Phone: (601) 213-4426
Email: info@benchchem.com